molecular formula C20H25Cl2N3O3 B12707997 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-methyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride CAS No. 88809-41-0

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-methyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride

Cat. No.: B12707997
CAS No.: 88809-41-0
M. Wt: 426.3 g/mol
InChI Key: MMBNMCCRQNVGLQ-UHFFFAOYSA-N
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Description

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-methyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-methyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyrido-oxazinone core, followed by the introduction of the methyl and phenylethyl groups. The morpholine moiety is then attached through a series of substitution reactions. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process would also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-methyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-methyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one derivatives: Compounds with similar core structures but different substituents.

    Morpholine-containing compounds: Molecules that include the morpholine moiety, which can influence their chemical and biological properties.

Uniqueness

What sets 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-methyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

88809-41-0

Molecular Formula

C20H25Cl2N3O3

Molecular Weight

426.3 g/mol

IUPAC Name

2-methyl-4-(2-morpholin-4-yl-1-phenylethyl)pyrido[3,2-b][1,4]oxazin-3-one;dihydrochloride

InChI

InChI=1S/C20H23N3O3.2ClH/c1-15-20(24)23(19-18(26-15)8-5-9-21-19)17(16-6-3-2-4-7-16)14-22-10-12-25-13-11-22;;/h2-9,15,17H,10-14H2,1H3;2*1H

InChI Key

MMBNMCCRQNVGLQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC=N2)C(CN3CCOCC3)C4=CC=CC=C4.Cl.Cl

Origin of Product

United States

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